1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-propylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to a propyl-substituted piperazine ring
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-propylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2S/c1-2-5-16-6-8-17(9-7-16)20(18,19)13-10-11(14)3-4-12(13)15/h3-4,10H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFJHZUBJDSXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 2,5-difluorobenzenesulfonyl chloride, is prepared by reacting 2,5-difluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,5-difluorobenzenesulfonyl chloride and 4-propylpiperazine are synthesized and purified.
Continuous flow reactors: The nucleophilic substitution reaction is carried out in continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)sulfonyl]-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfonyl]-4-propylpiperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins that contain nucleophilic functional groups, leading to the formation of covalent bonds.
Pathways Involved: The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity and function.
Comparison with Similar Compounds
- 1-[(3,5-Difluorophenyl)sulfonyl]-4-propylpiperazine
- 1-[(2,6-Difluorophenyl)sulfonyl]-4-propylpiperazine
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-phenylpiperazine
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring and the nature of the substituent on the piperazine ring can vary among these compounds.
- Unique Properties: 1-[(2,5-Difluorophenyl)sulfonyl]-4-propylpiperazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of 1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
